Methyl (Z)-2-acetamidobut-2-enoate
Description
Methyl (Z)-2-acetamidobut-2-enoate is a chiral α,β-unsaturated ester featuring an acetamido substituent at the β-position and a methyl ester group at the α-carbon. The (Z)-configuration of the double bond between C2 and C3 confers distinct stereoelectronic properties, influencing its reactivity, solubility, and intermolecular interactions. This compound is structurally significant in organic synthesis, particularly as a precursor for bioactive molecules and chiral building blocks . Its stereochemistry and functional groups make it a subject of interest in studies of hydrogen bonding, nucleophilic additions, and catalytic asymmetric reactions.
Properties
CAS No. |
60027-53-4 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (Z)-2-acetamidobut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4H,1-3H3,(H,8,9)/b6-4- |
InChI Key |
OKMUTEDILWZXOR-XQRVVYSFSA-N |
Isomeric SMILES |
C/C=C(/C(=O)OC)\NC(=O)C |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (Z)-2-acetamidobut-2-enoate typically involves the reaction of acetamide with methyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium methoxide, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-2-acetamidobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated esters.
Scientific Research Applications
Methyl (Z)-2-acetamidobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (Z)-2-acetamidobut-2-enoate exerts its effects involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.
Comparison with Similar Compounds
Detailed Analysis
Steric and Electronic Effects
- Methyl vs. Ethyl Esters : The ethyl ester analog () exhibits greater steric hindrance, reducing enzymatic hydrolysis rates compared to the methyl ester. This difference is critical in prodrug design, where ester stability impacts bioavailability .
- Trifluorophenyl Substituent : The trifluorophenyl group in the derivative () introduces strong electron-withdrawing effects, altering the compound’s reactivity in electrophilic substitutions and stabilizing intermediates in fluorinated drug synthesis .
Stereochemical Influence The (Z)-configuration in this compound enables specific π-π stacking and dipole interactions, which are absent in (E)-isomers. For example, (Z)-unsaturated phospholipids () show distinct membrane fluidity compared to (E)-isomers, a principle applicable to this compound’s behavior in chiral environments .
Biological and Industrial Relevance Short-Chain vs. Long-Chain Esters: While this compound is tailored for synthetic applications, longer-chain esters like methyl linolenate () are pivotal in natural product biosynthesis and industrial surfactants . Acetamido Functionality: The acetamido group enhances hydrogen-bonding capacity, making this compound a superior ligand in metal-catalyzed reactions compared to non-amidated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

